Bucloxic acid

Vue d'ensemble

Description

L'acide bucloxique est un composé chimique connu pour ses propriétés anti-inflammatoires. C'est un dérivé du pyrazole et il a été étudié pour son utilisation potentielle dans le traitement des néphropathies glomérulaires chroniques . La formule moléculaire de l'acide bucloxique est C₁₆H₁₉ClO₃, et il a une masse molaire de 294,77 g/mol .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acide bucloxique peut être synthétisé par différentes méthodes. Une approche courante implique la réaction du 3-chloro-4-cyclohexylphényle avec l'acide butanoïque dans des conditions spécifiques pour obtenir l'acide bucloxique . La réaction nécessite généralement un catalyseur et une température contrôlée pour assurer l'obtention du produit souhaité.

Méthodes de Production Industrielle : La production industrielle de l'acide bucloxique implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que la purification par recristallisation et des mesures de contrôle de la qualité pour assurer la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide bucloxique subit diverses réactions chimiques, notamment :

Oxydation : L'acide bucloxique peut être oxydé pour former différents dérivés, en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent convertir l'acide bucloxique en ses alcools correspondants ou en d'autres formes réduites.

Substitution : L'acide bucloxique peut subir des réactions de substitution où un ou plusieurs atomes de la molécule sont remplacés par d'autres atomes ou groupes.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes (par exemple, le chlore, le brome) ou les nucléophiles (par exemple, les ions hydroxyde).

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools .

4. Applications de la Recherche Scientifique

L'acide bucloxique a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour étudier les mécanismes réactionnels.

5. Mécanisme d'Action

L'acide bucloxique exerce ses effets par ses propriétés anti-inflammatoires. On pense qu'il inhibe l'activité de certaines enzymes impliquées dans la réponse inflammatoire, telles que les enzymes cyclooxygénases (COX) . En bloquant ces enzymes, l'acide bucloxique réduit la production de molécules pro-inflammatoires, atténuant ainsi l'inflammation et les symptômes associés .

Composés Similaires :

Indométacine : Un autre composé anti-inflammatoire avec un mécanisme d'action similaire.

Ibuprofène : Un médicament anti-inflammatoire non stéroïdien (AINS) largement utilisé avec des effets comparables.

Naproxène : Un AINS qui partage des propriétés anti-inflammatoires avec l'acide bucloxique.

Unicité : L'acide bucloxique est unique en raison de sa structure chimique spécifique, qui comprend un dérivé du pyrazole et un groupe cyclohexylphényle. Cette structure contribue à ses propriétés pharmacologiques distinctes et à ses applications thérapeutiques potentielles .

En comprenant la synthèse, les réactions, les applications et les mécanismes de l'acide bucloxique, les chercheurs peuvent explorer davantage son potentiel dans divers domaines scientifiques et médicaux.

Applications De Recherche Scientifique

Bucloxic acid has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Mécanisme D'action

Bucloxic acid exerts its effects through its anti-inflammatory properties. It is believed to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . By blocking these enzymes, this compound reduces the production of pro-inflammatory molecules, thereby alleviating inflammation and associated symptoms .

Comparaison Avec Des Composés Similaires

Indomethacin: Another anti-inflammatory compound with a similar mechanism of action.

Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) with comparable effects.

Naproxen: An NSAID that shares anti-inflammatory properties with bucloxic acid.

Uniqueness: this compound is unique due to its specific chemical structure, which includes a pyrazole derivative and a cyclohexylphenyl group. This structure contributes to its distinct pharmacological properties and potential therapeutic applications .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and medical fields.

Activité Biologique

Bucloxic acid, a cyclohexylphenyl analogue, was initially proposed for use as a neuromuscular and anti-inflammatory agent, particularly in the context of chronic glomerular nephropathy. However, due to significant toxic effects, it was never marketed and remains primarily a subject of research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexyl and phenyl groups, which contribute to its anti-inflammatory properties. The compound's structure can be summarized as follows:

- Chemical Formula : CHO

- Molecular Weight : 233.32 g/mol

This compound is believed to exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The preference for COX-2 inhibition suggests potential applications in inflammatory conditions where COX-2 is upregulated.

Key Mechanisms:

- COX Inhibition : this compound inhibits the enzymatic activity of COX-1 and COX-2, leading to decreased production of prostaglandins, which are mediators of inflammation.

- Metabolic Activation : The compound may undergo metabolic activation via cytochrome P450 enzymes (CYPs), particularly CYP1A2, which could influence its efficacy and toxicity profiles.

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce inflammatory markers in various cell lines.

| Study | Model | Findings |

|---|---|---|

| Human fibroblasts | Decreased IL-6 and TNF-alpha levels upon treatment with this compound. | |

| Rat models | Reduced edema and pain response in induced inflammation models. |

Neuromuscular Activity

The compound has also been investigated for its neuromuscular effects, showing potential in muscle relaxation.

Case Study 1: Chronic Glomerular Nephropathy

In a controlled study involving animal models of chronic glomerular nephropathy, this compound administration resulted in significant reductions in renal inflammation and fibrosis markers. However, adverse effects were noted at higher doses.

Case Study 2: Muscle Relaxation

A separate study focused on the muscle relaxant properties of this compound demonstrated that it could enhance calcium uptake in muscle cells, suggesting a mechanism for its potential therapeutic use in muscle-related disorders.

Toxicity and Safety Profile

Despite its promising biological activities, this compound has been associated with several toxic effects. These include:

- Gastrointestinal Toxicity : Similar to other NSAIDs, this compound can cause gastrointestinal irritation.

- Hepatotoxicity : Some studies indicate potential liver damage at high concentrations or prolonged use.

Propriétés

IUPAC Name |

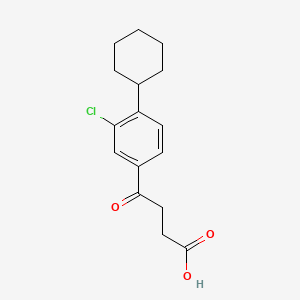

4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClO3/c17-14-10-12(15(18)8-9-16(19)20)6-7-13(14)11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTPQQVCKPZIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32808-52-9 (hydrochloride-salt), 32808-53-0 (calcium salt) | |

| Record name | Bucloxic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032808518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022695 | |

| Record name | Bucloxic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32808-51-8 | |

| Record name | Bucloxic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32808-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucloxic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032808518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucloxic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bucloxic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCLOXIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV89R7ELF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.